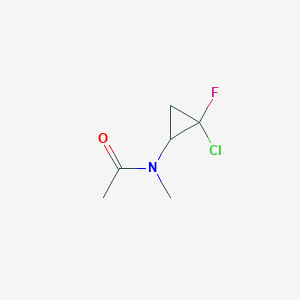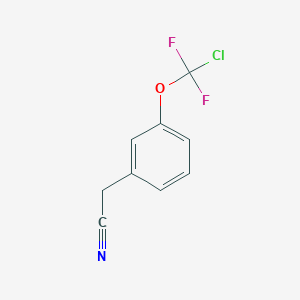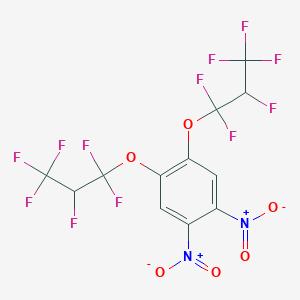
4-Nitro-2,5-bis(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-2,5-bis(trifluoromethyl)aniline, commonly referred to as NTBTA, is a nitro-aromatic compound with a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and other specialty chemicals. NTBTA is also used in the synthesis of organic fluorophores, which have applications in fluorescence microscopy and spectroscopy. In addition, NTBTA has been used in the synthesis of a variety of organic compounds, including those used in the production of polymers, dyes, and pigments.
Applications De Recherche Scientifique
NTBTA has a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and other specialty chemicals. NTBTA is also used in the synthesis of organic fluorophores, which have applications in fluorescence microscopy and spectroscopy. In addition, NTBTA has been used in the synthesis of a variety of organic compounds, including those used in the production of polymers, dyes, and pigments.
Mécanisme D'action
The mechanism of action of NTBTA is not well understood. However, it is believed that the trifluoromethyl groups help to stabilize the nitro group, which increases the compound's reactivity. In addition, the nitro group is believed to be responsible for the compound's fluorescence properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of NTBTA are not well understood. However, it is believed that the compound may have antifungal and antibacterial properties. In addition, NTBTA has been shown to have antioxidant activity, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
NTBTA has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, the compound is highly reactive, making it useful for a variety of synthetic reactions. However, there are some limitations to using NTBTA in lab experiments. The compound is highly toxic and should be handled with care. In addition, the compound has a tendency to decompose at higher temperatures, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for NTBTA. The compound could be used in the synthesis of novel pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, NTBTA could be used in the synthesis of organic fluorophores, which have applications in fluorescence microscopy and spectroscopy. NTBTA could also be used in the synthesis of a variety of organic compounds, including those used in the production of polymers, dyes, and pigments. Furthermore, research into the biochemical and physiological effects of NTBTA could lead to potential therapeutic applications. Finally, further research into the mechanism of action of NTBTA could lead to a better understanding of the compound and its potential uses.
Méthodes De Synthèse
NTBTA is synthesized through a two-step process. In the first step, a nitrobenzene is reacted with trifluoromethanesulfonic anhydride in the presence of a base, such as sodium hydroxide, to form the intermediate, 4-nitro-2,5-bis(trifluoromethyl)benzoic acid. The second step involves the reaction of this intermediate with aniline to form NTBTA. This reaction is typically carried out at elevated temperatures and in the presence of a catalyst, such as palladium chloride.
Propriétés
IUPAC Name |
4-nitro-2,5-bis(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6N2O2/c9-7(10,11)3-2-6(16(17)18)4(1-5(3)15)8(12,13)14/h1-2H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVDPILIPKKGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)C(F)(F)F)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2,5-bis(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid](/img/structure/B6311424.png)

![2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B6311429.png)
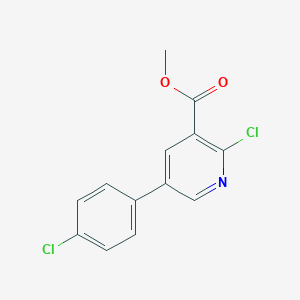
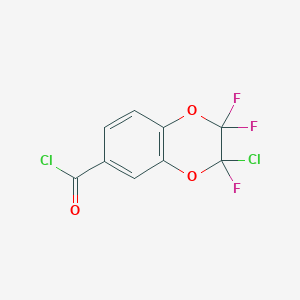
![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)
